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Compound of Interest

Compound Name: 27-Carboxy-7-keto Cholesterol-d4

Cat. No.: B13851529

Get Quote

Advanced Application Guide for Biomarker Analysis and Drug Development

Executive Summary
27-Carboxy-7-keto Cholesterol-d4 (also known as 3β-hydroxy-7-oxo-5-cholestenoic acid-d4)

is a deuterated stable isotope internal standard (IS) critical for the precise quantification of

oxidative stress and lipid metabolism biomarkers.

As the terminal acidic metabolite of 7-ketocholesterol (7-KC)—the most abundant cytotoxic

oxysterol found in atherosclerotic plaques—this molecule serves as a vital readout for

CYP27A1 activity on oxidized sterols. Its quantification is increasingly central to the study of

Niemann-Pick Type C (NPC), Lysosomal Acid Lipase Deficiency (LAL-D), and cardiovascular

inflammation.

This guide provides a comprehensive technical framework for utilizing the d4-labeled standard

to validate bioanalytical methods, ensuring data integrity in high-throughput LC-MS/MS

workflows.
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To ensure experimental reproducibility, the physicochemical characteristics of the standard

must be understood. The "d4" designation implies the incorporation of four deuterium atoms,

providing a mass shift of +4 Da relative to the endogenous analyte, preventing signal

interference (crosstalk) while maintaining identical chromatographic behavior.

Property Specification

Common Name 27-Carboxy-7-keto Cholesterol-d4

IUPAC Name 3β-hydroxy-7-oxo-5-cholestenoic acid-d4

Parent CAS 148988-30-1 (Unlabeled)

Molecular Formula C₂₇H₃₈D₄O₄

Molecular Weight ~434.64 g/mol (varies by isotopic enrichment)

Solubility
Soluble in Methanol, DMSO, Ethanol; Insoluble

in Water

pKa ~4.5 (Carboxylic acid moiety)

Stability
Light and temperature sensitive (Protect from

UV; Store at -80°C)

Critical Note: The "27-carboxy" nomenclature refers to the oxidation of the terminal methyl

group (C27) to a carboxylic acid. In modern IUPAC numbering, this is often C26, but "27-

carboxy" remains the field standard for distinguishing mitochondrial CYP27A1 metabolites.

Biological Mechanism & Clinical Relevance
Understanding the formation of 27-Carboxy-7-keto Cholesterol is essential for interpreting its

modulation in disease states. It represents the intersection of non-enzymatic oxidative stress

(ROS) and enzymatic clearance (CYP27A1).
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The Metabolic Pathway
Initiation: Cholesterol is oxidized by Reactive Oxygen Species (ROS) to form 7-

ketocholesterol (7-KC). This step is unregulated and pathological.

Hydroxylation: The mitochondrial enzyme CYP27A1 (Sterol 27-hydroxylase) hydroxylates 7-

KC at the C27 position.

Carboxylation: The alcohol is further oxidized (via ADH/ALDH or CYP27A1) to the carboxylic

acid, forming 27-Carboxy-7-keto Cholesterol.

This pathway represents a detoxification mechanism attempting to make the lipophilic,

cytotoxic 7-KC more water-soluble for excretion.

Disease Associations
Niemann-Pick Type C (NPC): In NPC, transport defects lead to lysosomal accumulation of

cholesterol and oxysterols. 27-Carboxy-7-keto Cholesterol is elevated in plasma, serving as

a secondary biomarker alongside Cholestane-3β,5α,6β-triol.

Atherosclerosis: 7-KC accumulates in foam cells. Its conversion to the acid form is a marker

of the plaque's oxidative burden and the liver's clearance capacity.
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Figure 1: The formation pathway of 27-Carboxy-7-keto Cholesterol from cholesterol via ROS

and CYP27A1 activity.
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Analytical Methodology: LC-MS/MS
Quantifying trace oxysterol acids requires high sensitivity. The use of the -d4 Internal Standard

is non-negotiable to correct for matrix effects (ion suppression) and extraction recovery losses.

Sample Preparation (Solid Liquid Extraction)
Direct protein precipitation is often insufficient due to the lipid-rich nature of the matrix. A Liquid-

Liquid Extraction (LLE) or Supported Liquid Extraction (SLE) is recommended.

Protocol: Plasma Extraction

Aliquot: Transfer 50 µL of plasma to a borosilicate glass tube.

Spike IS: Add 10 µL of 27-Carboxy-7-keto Cholesterol-d4 (100 ng/mL in MeOH). Vortex

10s.

Hydrolysis (Optional): If measuring total vs. free, incubate with NaOH (1M) for 1h at 37°C,

then neutralize with HCl. Note: 7-keto group is labile in strong base; mild enzymatic

hydrolysis is preferred if esters are targeted.

Extraction: Add 2 mL Ethyl Acetate or MTBE.

Agitation: Vortex vigorously for 5 mins or shaker for 10 mins.

Separation: Centrifuge at 3000 x g for 10 mins.

Drying: Transfer supernatant to a clean tube; evaporate under N₂ stream at 40°C.

Reconstitution: Dissolve residue in 100 µL Methanol:Water (50:50). Transfer to LC vial.

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: Water + 0.1% Formic Acid (or 5mM Ammonium Acetate for negative mode).

Mobile Phase B: Methanol or Acetonitrile.
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Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

Rationale: The carboxylic acid group deprotonates readily ([M-H]⁻), offering better

sensitivity than positive mode for this specific metabolite.

MRM Transitions:

Analyte: 429.3 → 371.3 (Loss of side chain/water).

IS (d4): 433.3 → 375.3 (Matches the +4 shift).

Analytical Workflow Diagram
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Figure 2: Optimized bioanalytical workflow for the quantification of 27-Carboxy-7-keto

Cholesterol.

Data Interpretation & Quality Control
Linearity and Range
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Dynamic Range: Typically 0.5 ng/mL to 500 ng/mL.

Curve Fit: Linear regression (1/x² weighting).

Acceptance: r² > 0.99.

Handling Isotopic Overlap
While d4 minimizes overlap, high concentrations of the endogenous analyte can contribute to

the IS channel (M+4 isotope effect).

Check: Run a "Blank + Analyte" sample (high concentration, no IS) to check for signal in the

IS transition.

Check: Run a "Zero + IS" sample to check for unlabeled impurities in the d4 standard.

Troubleshooting
Low Sensitivity: Consider derivatization with Picolinylamine or Girard P reagent (targets the

ketone) to introduce a permanent positive charge, allowing ESI+ detection which often yields

10-100x higher signal-to-noise.

Peak Tailing: Ensure the final reconstitution solvent matches the initial mobile phase

composition.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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